3-(Formylamino)-1H-pyrazole-4-carboxamide
Overview
Description
3-(Formylamino)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C5H6N4O2. It is known for its role as an impurity in allopurinol, a medication used to treat gout and kidney stones . This compound is also of interest in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of 5-Formylamino-1H-pyrazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
5-Formylamino-1H-pyrazole-4-carboxamide interacts with FGFRs as a covalent inhibitor . It targets both wild-type FGFRs and the gatekeeper mutants . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The compound affects the biochemical pathways mediated by FGFRs . The aberrant activation of these pathways in various cancers has led to the development of several FGFR inhibitors .
Result of Action
The compound strongly suppresses the proliferation of NCI–H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . The X-ray co-crystal structure revealed that it irreversibly binds to FGFR1 .
Biochemical Analysis
Biochemical Properties
5-Formylamino-1H-pyrazole-4-carboxamide has been shown to interact with FGFRs . These interactions are believed to be covalent in nature, meaning the compound forms a chemical bond with the FGFRs . This interaction can inhibit the function of the FGFRs, which play a critical role in various cellular processes .
Cellular Effects
The effects of 5-Formylamino-1H-pyrazole-4-carboxamide on cells are primarily related to its interaction with FGFRs . By inhibiting these receptors, the compound can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress the proliferation of certain cancer cells .
Molecular Mechanism
The molecular mechanism of action of 5-Formylamino-1H-pyrazole-4-carboxamide involves its covalent binding to FGFRs . This binding can inhibit the function of the receptors, leading to changes in cell signaling, gene expression, and metabolism . The compound has been shown to bind irreversibly to FGFR1 .
Temporal Effects in Laboratory Settings
The effects of 5-Formylamino-1H-pyrazole-4-carboxamide in laboratory settings can change over time . Specific information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Formylamino)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxamide with formic acid or formic anhydride. The reaction is usually carried out in a solvent such as methanol or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Formylamino)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(Formylamino)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its role as an impurity in allopurinol and its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: A related compound with similar structural features but different functional groups.
Ethyl 5-formylamino-1H-pyrazole-4-carboxylate: Another derivative with an ethyl ester group instead of an amide group.
Uniqueness
3-(Formylamino)-1H-pyrazole-4-carboxamide is unique due to its specific formyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Its role as an impurity in allopurinol also highlights its significance in pharmaceutical research .
Properties
IUPAC Name |
5-formamido-1H-pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4(11)3-1-8-9-5(3)7-2-10/h1-2H,(H2,6,11)(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVXRGIJTKYXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176941 | |
Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22407-20-1 | |
Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022407201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FORMYLAMINO-1H-PYRAZOLE-4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0204JQL303 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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